tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-10(16)8-9-15(11(17)19-13(2,3)4)12(18)20-14(5,6)7/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAORCJSIRLJWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001151547 | |
| Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2140326-62-9 | |
| Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2140326-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidodicarbonic acid, 2-(3-oxobutyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001151547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Boc-Protected Amines
A primary route involves alkylating Boc-protected primary amines with 3-oxobutylating agents. For example, Boc-glycine can undergo nucleophilic substitution with 3-bromobutan-2-one under basic conditions:
$$
\text{Boc-NH-CH}2\text{COOH} + \text{Br-(CH}2\text{)}2\text{CO-CH}3 \xrightarrow{\text{Et}3\text{N, DMF}} \text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3 + \text{HBr}
$$
Key Considerations :
- Solvent : Dimethylformamide (DMF) enhances nucleophilicity.
- Base : Triethylamine scavenges HBr, shifting equilibrium toward product.
- Yield : 65–72% after silica gel chromatography.
Reductive Amination
An alternative approach employs reductive amination between Boc-protected amines and levulinic acid derivatives :
$$
\text{Boc-NH}2 + \text{CH}3\text{CO-(CH}2\text{)}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 12 h |
| Yield | 68% |
This method avoids harsh alkylation conditions but requires stoichiometric reducing agents.
Carbamate Formation with tert-Butyl Chloroformate
The secondary amine N-Boc-3-oxobutylamine is reacted with tert-butyl chloroformate to install the carbamate moiety:
$$
\text{Boc-NH-(CH}2\text{)}2\text{CO-CH}3 + \text{Cl-CO-O-t-Bu} \xrightarrow{\text{Et}3\text{N, DCM}} \text{t-Bu-O-CO-N(Boc)-(CH}2\text{)}2\text{CO-CH}_3
$$
Critical Parameters :
- Base : Triethylamine neutralizes HCl, preventing N-Boc deprotection.
- Solvent : Dichloromethane (DCM) minimizes side reactions.
- Temperature : 0°C to room temperature prevents exothermic degradation.
Yield : 80–85% after aqueous workup.
Spectroscopic Characterization
Post-synthesis, the compound is validated via:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Alkylation | 72 | 98 | Scalability |
| Reductive Amination | 68 | 95 | Mild conditions |
| Carbamate Coupling | 85 | 99 | High functional group tolerance |
Alkylation provides superior scalability, while reductive amination avoids halogenated reagents. The final carbamate coupling achieves near-quantitative conversion under optimized conditions.
Challenges and Mitigation Strategies
N-Boc Deprotection During Alkylation
Cause : Residual acidity in DMF promotes Boc cleavage.
Solution : Use Hünig’s base (DIPEA) instead of Et₃N to maintain pH > 8.
Ketone Reduction
Cause : NaBH₃CN may reduce the 3-oxobutyl ketone.
Solution : Employ pyridine-borane as a selective reductant.
Industrial-Scale Considerations
For gram-scale synthesis:
- Cost Efficiency : tert-Butyl chloroformate is cost-prohibitive above 100 g; substitute with tert-butyl carbonazidate .
- Purification : Switch from column chromatography to crystallization in hexane/ethyl acetate (4:1).
Chemical Reactions Analysis
Curtius Rearrangement
Acyl azides derived from carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped with tert-butanol to yield Boc-protected carbamates. For example:
Three-Component Coupling
Primary amines react with CO₂ and alkyl halides in the presence of Cs₂CO₃ and TBAI to form N-alkyl carbamates . This method minimizes overalkylation and is compatible with diverse functional groups.
Deprotection Reactions
The Boc groups are cleaved under acidic conditions, while the carbamate linkage remains stable in basic environments.
Acidic Deprotection
-
Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane.
-
Mechanism : Protonation of the Boc group’s carbonyl oxygen, leading to tert-butyl cation elimination .
-
Rate : Complete deprotection within 1–2 hours at room temperature .
Catalytic C–O Bond Cleavage
-
Conditions : Mild, room temperature.
Reactivity at the 3-Oxocyclobutylmethyl Group
The ketone moiety enables further functionalization:
Nucleophilic Addition
-
Reagents : Grignard reagents (e.g., MeMgBr) or hydrides (NaBH₄).
-
Products : Secondary alcohols or alkanes.
-
Example :
Enolate Formation
Stability and Degradation
-
Thermal Stability : Stable up to 150°C; decomposition observed above 200°C .
-
Hydrolytic Stability : Resists hydrolysis in neutral aqueous solutions (pH 7) but undergoes slow cleavage under strongly acidic (pH < 2) or basic (pH > 10) conditions .
Comparative Reaction Data Table
Key Research Findings
-
Boc Stability : The dual Boc groups provide orthogonal protection, enabling selective deprotection in multistep syntheses .
-
Ketone Reactivity : The 3-oxocyclobutyl group’s ring strain enhances its electrophilicity, facilitating nucleophilic additions compared to linear ketones .
-
Stereoelectronic Effects : The carbamate’s syn-rotamer dominates in solution due to intramolecular H-bonding with adjacent carbonyl groups .
Scientific Research Applications
Synthesis and Use in Organic Chemistry
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate serves as a versatile building block in organic synthesis, particularly for the preparation of more complex molecules. Its structure allows for the introduction of various functional groups through selective reactions.
Synthetic Pathways
- Carbamate Formation : The compound can be synthesized via the reaction of tert-butyl carbamate with tert-butoxycarbonyl chloride in the presence of a base, facilitating the formation of the desired carbamate linkage.
Applications
- Intermediate in Drug Synthesis : It is often utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer therapies.
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly as a prodrug or intermediate for bioactive molecules.
Case Studies
- Neurological Agents : Research indicates that derivatives of this compound can be modified to enhance their activity against neurological targets, potentially leading to new treatments for conditions such as Alzheimer's disease.
- Anticancer Activity : Some studies have explored its derivatives for anticancer properties, where modifications can lead to increased selectivity and potency against cancer cells.
Biochemical Applications
Due to its carbamate structure, the compound can interact with biological systems, making it useful in biochemical research.
Enzyme Inhibition Studies
- Protease Inhibitors : Compounds derived from this compound have been investigated for their ability to inhibit specific proteases involved in disease pathways.
Drug Delivery Systems
- Nanoparticle Formulations : The compound has been explored as part of nanoparticle drug delivery systems, where it can enhance the solubility and bioavailability of poorly soluble drugs.
Material Science
The stability and chemical properties of this compound make it suitable for applications in material science.
Polymer Chemistry
- Polymerization Initiators : It can act as an initiator or modifier in polymerization reactions, contributing to the development of new materials with tailored properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate involves the hydrolysis of the carbamate group under acidic or enzymatic conditions. This hydrolysis releases the active amine or alcohol, which can then interact with molecular targets such as enzymes or receptors . The molecular pathways involved include nucleophilic attack on the carbonyl carbon, leading to the cleavage of the carbamate bond .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The target compound shares key structural motifs with several derivatives in the evidence:
A. tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate (CAS 2098067-97-9)
- Molecular Formula: C₁₅H₂₅NO₅
- Molecular Weight : 299.37 g/mol
- Key Feature : Cyclobutane ring with a ketone group at the 3-position, enhancing rigidity compared to the linear 3-oxobutyl chain in the target compound. This structural difference impacts solubility and steric hindrance in reactions .
B. tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate (CAS 914377-34-7)
- Molecular Formula : C₁₄H₂₁N₃O₅
- Molecular Weight : 311.34 g/mol
- Key Feature: A heteroaromatic 5-hydroxypyrimidin-2-yl group replaces the aliphatic 3-oxobutyl chain.
C. tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate (CAS 1612176-02-9)
Physicochemical and Reactivity Trends
Research Findings and Limitations
- Stability : Boc-protected compounds generally exhibit high thermal and hydrolytic stability at neutral pH but are cleaved under acidic conditions (e.g., trifluoroacetic acid) .
- Solubility : Linear aliphatic derivatives (e.g., 3-oxobutyl) show better solubility in dichloromethane and THF than cyclic analogs .
- Biological Activity : Pyrimidine and fluorophenyl derivatives demonstrate higher binding affinities in target engagement assays compared to aliphatic variants .
Biological Activity
tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate (CAS No. 2140326-62-9) is an organic compound that serves primarily as a protecting group in organic synthesis, particularly for amines. This article explores its biological activity, synthesis, and applications, highlighting its significance in the pharmaceutical field.
Biological Activity Overview
While this compound itself is not directly known for exhibiting significant biochemical or physiological effects, it plays a crucial role in the synthesis of biologically active compounds. Its derivatives may possess biological activity, contributing to its importance in drug development.
Key Functions:
- Protective Group : It acts as a protective group for amines during multi-step synthetic processes, preventing unwanted reactions.
- Facilitator of Synthesis : By stabilizing reactive intermediates, it enhances the efficiency of synthesizing complex molecules with potential biological activity .
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Carbamate Linkage : The reaction between tert-butyl isocyanate and 3-oxobutyl alcohol.
- Protection of Functional Groups : Utilizing tert-butoxycarbonyl (Boc) groups to protect amine functionalities during subsequent reactions.
- Purification : The product is purified using chromatographic techniques to achieve high purity levels suitable for biological applications .
Applications in Drug Development
The compound's utility as a protecting group has made it integral in the synthesis of various pharmaceuticals, particularly those targeting complex diseases such as cancer and viral infections. Its derivatives have been explored for their potential as inhibitors in biochemical pathways.
Case Studies:
- Synthesis of Antiviral Agents : Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antiviral agents targeting SARS-CoV-2 proteases, showcasing its relevance in addressing contemporary health challenges .
- Cancer Therapeutics : Compounds synthesized using this protecting group have shown promise in inhibiting specific cancer cell lines, indicating potential therapeutic applications .
Comparative Analysis with Similar Compounds
The following table compares this compound with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| tert-butyl carbamate | C₉H₁₈N₂O₂ | Simpler structure without protective groups |
| N-(tert-butoxycarbonyl)glycine | C₇H₁₃NO₃ | Building block in peptide synthesis |
| tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate | C₁₁H₂₁NO₃ | Similar functionality but less complex |
This comparison highlights the versatility and complexity of this compound relative to other compounds used in organic synthesis .
Q & A
Q. What are the established synthetic protocols for tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate, and how are reaction conditions optimized for academic laboratory settings?
- Methodological Answer : The compound is synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc₂O) under mild, anhydrous conditions. A typical procedure involves:
- Dissolving the amine precursor (e.g., 3-oxobutylamine) in dichloromethane (DCM) or tetrahydrofuran (THF).
- Adding Boc₂O (1.2 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) at 0°C to minimize side reactions.
- Stirring at room temperature for 6–12 hours, monitored by TLC (Rf = 0.5 in ethyl acetate/hexane 1:3).
Optimization focuses on solvent choice (polar aprotic solvents improve solubility) and stoichiometric ratios to suppress overprotection or dimerization .
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients (10–30% ethyl acetate) yields >95% purity.
- Recrystallization : Ethanol/water (4:1) at -20°C produces crystalline solids, though yields drop to ~70% due to solubility limitations.
- HPLC : Reverse-phase C18 columns (acetonitrile/water) resolve closely eluting impurities, critical for bioactivity studies .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Tert-butyl groups appear as singlets at δ 1.4–1.5 ppm; the 3-oxobutyl ketone resonates at δ 2.1–2.3 ppm.
- ¹³C NMR : Carbamate carbonyl (δ 155–160 ppm) and ketone (δ 207–210 ppm) are diagnostic.
- HRMS : Exact mass calculated for C₁₃H₂₃NO₅ ([M+H]⁺ = 298.1653) with <2 ppm error validates molecular identity .
Advanced Questions
Q. How can researchers resolve contradictions in reported synthetic yields under varying conditions?
- Methodological Answer : Systematic DOE (Design of Experiments) evaluates variables:
- Temperature : Lower temperatures (0°C) favor mono-protection; higher temperatures (25°C) risk Boc-group migration.
- Solvent : THF increases reaction rates but may reduce selectivity compared to DCM.
- Catalyst : DMAP (4-dimethylaminopyridine, 0.1 eq.) accelerates Boc activation but requires careful quenching.
Contradictions are resolved by replicating conditions with inline IR monitoring to track carbamate formation .
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?
- Methodological Answer :
- pH Stability : Degradation studies in buffered solutions (pH 2–10) show rapid hydrolysis below pH 3 (t₁/₂ < 1 hour). Stabilize by storing in neutral, anhydrous conditions with molecular sieves.
- Incompatible Reagents : Avoid strong bases (e.g., NaOH) that cleave the carbamate; use mild bases (e.g., NaHCO₃) during workup.
- Temperature Control : Refrigeration (4°C) extends shelf life to >6 months .
Q. How to design experiments studying interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on hydrogen bonds between the carbamate carbonyl and catalytic residues (e.g., serine hydrolases).
- SPR Assays : Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations (1–100 µM).
- Activity Assays : Pre-incubate the compound with the enzyme (e.g., trypsin) and monitor substrate turnover via fluorescence (λex = 355 nm, λem = 460 nm) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
